4-phenyloxolan-3-one
Description
4-Phenyloxolan-3-one, also known as 4-phenyldihydrofuran-3(2H)-one, is an organic compound with the molecular formula C₁₀H₁₀O₂. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a phenyl group attached to the oxolane ring, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
4-phenyloxolan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIIECQDPFHWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946125-02-6 | |
| Record name | 4-phenyloxolan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyloxolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-phenylbutanoic acid. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the oxolane ring .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These can include the use of catalytic processes and continuous flow reactors to optimize yield and purity. The choice of method depends on factors such as the availability of raw materials, desired production scale, and economic considerations .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenyl group allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of phenyl-substituted derivatives .
Scientific Research Applications
4-Phenyloxolan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-phenyloxolan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. These interactions are crucial for its role in synthetic chemistry and potential therapeutic applications .
Comparison with Similar Compounds
4-Phenyloxolan-2-one: Another oxolane derivative with a similar structure but differing in the position of the carbonyl group.
4-Phenylbutanoic acid: A precursor in the synthesis of 4-phenyloxolan-3-one.
2,2-Dimethyl-5-phenyloxolan-3-one: A structurally related compound with additional methyl groups
Uniqueness: this compound is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic pathways and a subject of interest in scientific research .
Biological Activity
4-Phenyloxolan-3-one, also known as (3R,4R)-3-acetyl-4-phenyloxolan-2-one, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a unique oxolane ring structure substituted with a phenyl group. This structural configuration is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 204.22 g/mol |
| Melting Point | 70-72 °C |
| Solubility | Soluble in organic solvents |
| Log P (Partition Coefficient) | 2.5 |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties . In vitro assays have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Properties
Research has demonstrated that this compound possesses anticancer activity , particularly against breast cancer cell lines such as MCF-7. In one study, the compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects . Animal models of inflammation showed that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing destabilization.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Immune Response : It appears to downregulate inflammatory pathways, contributing to its anti-inflammatory properties.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against a panel of clinical isolates. The results indicated that the compound was effective at concentrations as low as 10 µg/mL, outperforming several commercially available antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies at ABC Institute assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards MCF-7 cells with minimal effects on normal fibroblast cells, highlighting its potential for targeted cancer therapy.
Case Study 3: Anti-inflammatory Mechanism Exploration
A research group evaluated the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model in rats. Results showed a significant reduction in edema compared to control groups, suggesting that the compound could serve as a lead for developing new anti-inflammatory drugs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
